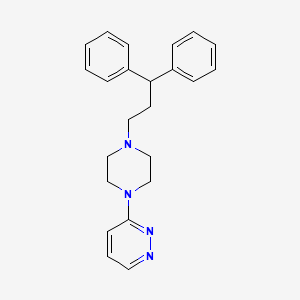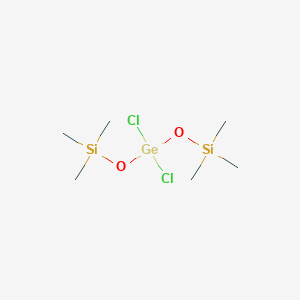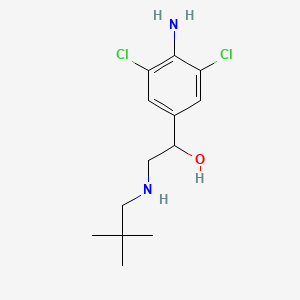
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is a complex organic compound with a unique structure that includes amino, dichloro, and benzenemethanol groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol typically involves multiple steps. One common method includes the reaction of 4-amino-3,5-dichlorobenzaldehyde with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or chloroform, and the mixture is heated to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification methods. The use of automated systems for monitoring and controlling reaction conditions ensures consistency and high yield. Industrial production may also involve additional steps to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3,5-dichlorophenacylbromide: Another compound with similar functional groups but different reactivity and applications.
4-Amino-3,5-dichlorobenzonitrile: Shares the amino and dichloro groups but has a different overall structure and properties.
Uniqueness
4-Amino-3,5-dichloro-alpha-(((2,2-dimethylpropyl)amino)methyl)benzenemethanol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
38339-22-9 |
|---|---|
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(2,2-dimethylpropylamino)ethanol |
InChI |
InChI=1S/C13H20Cl2N2O/c1-13(2,3)7-17-6-11(18)8-4-9(14)12(16)10(15)5-8/h4-5,11,17-18H,6-7,16H2,1-3H3 |
Clé InChI |
BQAHCFXTJMGEQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-Chloro-11H-indeno[1,2-b]quinoline](/img/structure/B14675041.png)

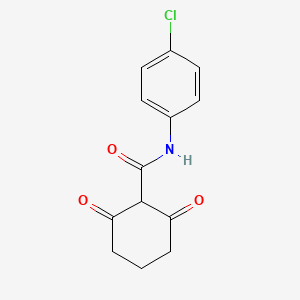
![2,3-Bis[di(propan-2-yl)amino]cycloprop-2-ene-1-thione](/img/structure/B14675068.png)



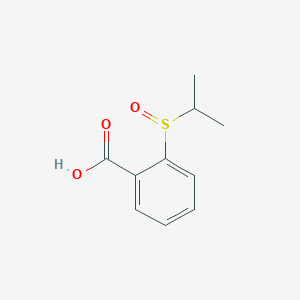
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-propyl-](/img/structure/B14675092.png)

